molecular formula C19H20BrNO5 B270852 propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate

propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate

Cat. No. B270852
M. Wt: 422.3 g/mol
InChI Key: AXHFZTHOZFICSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate has shown promising potential in scientific research as a therapeutic agent for various diseases. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, it has been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.

Mechanism of Action

The mechanism of action of propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate involves the inhibition of COX-2 activity, which leads to a decrease in the production of inflammatory prostaglandins. It also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. Furthermore, it inhibits the replication of certain viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects
Propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate has been found to have various biochemical and physiological effects in scientific research. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. It also inhibits tumor growth and metastasis in animal models of cancer. Additionally, it has been found to inhibit the replication of hepatitis C virus and dengue virus in cell culture experiments.

Advantages and Limitations for Lab Experiments

One advantage of using propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate in lab experiments is its specificity for COX-2 inhibition, which allows for targeted anti-inflammatory effects without affecting the activity of COX-1, an enzyme involved in the production of protective prostaglandins. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the scientific research of propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate. One potential avenue is the development of novel drug formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects in humans.

Synthesis Methods

Propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate is synthesized using a multi-step process involving the reaction of 4-aminobenzoic acid with propyl chloroformate, followed by the addition of 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid to yield the final product.

properties

Product Name

propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate

Molecular Formula

C19H20BrNO5

Molecular Weight

422.3 g/mol

IUPAC Name

propyl 4-[(2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoate

InChI

InChI=1S/C19H20BrNO5/c1-2-7-25-18(23)9-3-5-10(6-4-9)21-17(22)13-11-8-12-14(13)19(24)26-16(12)15(11)20/h3-6,11-16H,2,7-8H2,1H3,(H,21,22)

InChI Key

AXHFZTHOZFICSC-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.